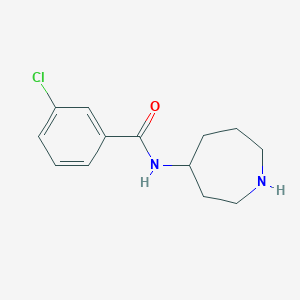

N-(Azepan-4-yl)-3-chlorobenzamide

Description

Contextualization within Amide-Containing Chemical Space

The amide functional group is a cornerstone of organic chemistry and medicinal chemistry. numberanalytics.comwiley.com Its prevalence stems from its remarkable stability under physiological conditions and its capacity to form hydrogen bonds, both as a donor and an acceptor. nih.govnumberanalytics.com This dual nature allows amide-containing molecules to engage in specific and robust interactions with biological macromolecules like proteins, a fundamental principle in drug design. nih.govnumberanalytics.com The amide bond's planar nature, a result of resonance, also imparts a degree of rigidity to the molecular structure, which can be crucial for optimal binding to a target. numberanalytics.com Amides are found in a vast array of pharmaceuticals, underscoring their importance in the development of new therapeutic agents. numberanalytics.com

Relevance of Azepane and Halogenated Benzamide (B126) Substructures in Chemical Biology

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in medicinal chemistry. researchgate.netlifechemicals.com Its presence in both natural products and synthetic drugs highlights its value. lifechemicals.com The flexible conformation of the azepane ring can be a determining factor in a molecule's biological activity. lifechemicals.com The ability to introduce substituents onto the azepane ring allows for the modulation of its conformational preferences, a key strategy in rational drug design. lifechemicals.com A number of approved drugs incorporate the azepane substructure, demonstrating its clinical relevance. nih.govwikipedia.org

Similarly, the halogenated benzamide substructure plays a crucial role in chemical biology. Benzamide itself is a simple aromatic amide. wikipedia.orgnih.gov The introduction of a halogen atom, in this case, chlorine, onto the benzene (B151609) ring can significantly alter the molecule's electronic properties and its potential for intermolecular interactions, including halogen bonding. dcu.ie This modification can influence a compound's binding affinity and selectivity for its biological target. The strategic placement of a chlorine atom, as seen in the 3-chloro position, is a common tactic in medicinal chemistry to enhance a molecule's activity.

Overview of Known Pharmacophore Diversity in Related Analogues

The concept of a pharmacophore refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues related to N-(Azepan-4-yl)-3-chlorobenzamide, the pharmacophore can be considered a combination of the hydrogen bond donor/acceptor features of the amide, the hydrophobic and steric bulk of the azepane ring, and the electronic and hydrophobic contributions of the 3-chlorophenyl group.

Research into related compounds reveals significant diversity in how these pharmacophoric elements can be arranged and modified. For instance, variations in the substitution pattern on the benzamide ring or the replacement of the azepane ring with other cyclic amines can lead to a wide range of biological activities. The strategic exploration of this pharmacophore diversity is a key aspect of lead optimization in drug discovery. nih.gov

Interactive Data Table: Properties of this compound and Related Substructures

| Compound/Substructure | Molecular Formula | Key Features | Relevance in Medicinal Chemistry |

| This compound | C13H17ClN2O | Azepane ring, 3-chlorobenzamide, Amide linker | Subject of research interest |

| Azepane | C6H13N | Seven-membered saturated heterocycle | Found in natural products and approved drugs lifechemicals.comnih.govwikipedia.org |

| Benzamide | C7H7NO | Simplest aromatic amide | Parent compound for a class of derivatives wikipedia.orgnih.gov |

| 3-Chlorobenzamide | C7H6ClNO | Halogenated aromatic amide | Substitution alters electronic properties |

Research Findings on Related Analogues

While specific research findings on this compound are not extensively detailed in publicly available literature, studies on analogous structures provide valuable insights. For example, research on various N-substituted benzamides has demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nanobioletters.com The synthesis and biological evaluation of benzamides substituted with other heterocyclic rings have also been a fruitful area of investigation. mdpi.com

Furthermore, the synthesis of derivatives containing the azepane moiety is an active area of research. researchgate.net The strategic combination of the azepane scaffold with various aromatic and heterocyclic systems has led to the discovery of compounds with diverse pharmacological profiles. researchgate.netnih.gov

Properties

Molecular Formula |

C13H17ClN2O |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

N-(azepan-4-yl)-3-chlorobenzamide |

InChI |

InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12/h1,3-4,9,12,15H,2,5-8H2,(H,16,17) |

InChI Key |

CQPRVDSSLNNSQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Azepan 4 Yl 3 Chlorobenzamide and Its Derivatives

General Synthetic Strategies for Benzamide (B126) Linkages

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods are available for constructing the benzamide core of the target molecule. A prevalent and classical approach is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. In the context of N-(azepan-4-yl)-3-chlorobenzamide, this would typically involve the reaction of 4-aminoazepane with 3-chlorobenzoyl chloride. researchgate.net This method is often favored for its simplicity and the high reactivity of the acyl chloride starting material.

Alternatively, the amide bond can be formed through the coupling of a carboxylic acid (3-chlorobenzoic acid) and an amine (4-aminoazepane) using a variety of coupling agents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. ucl.ac.uk Other sophisticated coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (n-propylphosphonic acid anhydride) also offer high yields and are widely used in pharmaceutical and fine chemical synthesis. ucl.ac.uk

Catalytic methods for direct amidation are also gaining prominence due to their atom economy and milder reaction conditions. ucl.ac.ukresearchgate.netdntb.gov.ua These approaches often utilize catalysts based on boron, zirconium, or copper to directly couple carboxylic acids and amines, circumventing the need for stoichiometric activating agents and reducing waste generation. researchgate.net

Approaches for Azepane Ring System Incorporation

The azepane moiety is a key structural feature, and its incorporation requires specific synthetic strategies. A common approach involves the use of a pre-functionalized azepane derivative, such as 4-aminoazepane or a protected version like N-Boc-4-aminoazepane. The synthesis of such intermediates can be achieved through various routes, including the reduction of a corresponding azepanone oxime or through multi-step sequences starting from cyclic ketones.

A more advanced and innovative method for constructing complex azepane systems is through the photochemical dearomative ring expansion of nitroarenes. This strategy, mediated by blue light, converts a six-membered nitroarene into a seven-membered azepine ring system via a singlet nitrene intermediate. Subsequent hydrogenation of the resulting 3H-azepine affords the saturated azepane core. researchgate.net This method offers a powerful tool for accessing polysubstituted azepanes that can be further functionalized. researchgate.netnih.govgoogle.com

The amino group on the azepane ring, necessary for forming the amide bond, is typically introduced via standard functional group transformations. If a protected amine like N-Boc-4-aminoazepane is used in the coupling reaction, a subsequent deprotection step is required. The tert-butoxycarbonyl (Boc) protecting group is commonly employed due to its stability and can be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. nih.gov Milder deprotection methods using reagents like oxalyl chloride in methanol (B129727) or thermolytic cleavage in fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) have also been developed. nih.govresearchgate.net

Regioselective Chlorination Methods for the Benzene (B151609) Moiety

The introduction of a chlorine atom at the 3-position (meta-position) of the benzoyl group is a critical step that dictates the final structure of the target compound. This can be achieved either by starting with a pre-chlorinated building block, such as 3-chlorobenzoic acid or 3-chlorobenzoyl chloride, or by performing a regioselective chlorination on a benzoyl precursor.

The most direct route involves the use of 3-chlorobenzoyl chloride, which is commercially available or can be synthesized from 3-chlorobenzoic acid by reaction with thionyl chloride or oxalyl chloride. innospk.com This ensures that the chlorine atom is correctly positioned from the outset of the amide bond formation step.

Alternatively, direct chlorination of benzoyl chloride can be performed. To achieve high regioselectivity for the meta-isomer, specific reaction conditions are necessary. Patented processes describe the selective chlorination of benzoyl chloride in the absence of a solvent using a Lewis acid catalyst, such as ferric chloride, often in the presence of a co-catalyst like iodine. google.comgoogle.com By carefully controlling the reaction temperature and the degree of conversion, the formation of the desired 3-chlorobenzoyl chloride can be maximized while minimizing the production of ortho- and para-isomers, as well as dichlorinated byproducts. google.com For instance, chlorination at lower temperatures has been shown to favor the formation of the meta-isomer. google.com

Advanced Synthetic Transformations for Structural Modifications

Further structural diversity can be introduced into the this compound scaffold through various advanced synthetic transformations. These modifications can be targeted at either the azepane ring or the benzoyl moiety to explore structure-activity relationships for various applications.

Modifications on the azepane ring could involve N-alkylation or N-arylation of the azepane nitrogen after the initial synthesis of the parent compound. This can be achieved using standard alkylating agents (e.g., alkyl halides) or through cross-coupling reactions for arylation.

On the benzoyl portion, the chlorine atom can serve as a handle for further functionalization via cross-coupling reactions. For example, Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 3-position, leading to a wide array of derivatives with different substituents.

Furthermore, modern C-H activation strategies could be applied to introduce functional groups at other positions on the benzene ring, offering a direct route to novel analogs without the need for pre-functionalized starting materials. researchgate.net

Methodological Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production necessitates careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, a key consideration is the choice of the amide bond formation method. While high-yielding coupling reagents like HATU are effective on a small scale, their high cost and the generation of significant waste make them less suitable for industrial production. ucl.ac.uk More economical and atom-efficient methods, such as the use of acyl chlorides or catalytic direct amidation, are generally preferred. ucl.ac.ukresearchgate.net

The synthesis of the key intermediates, 3-chlorobenzoyl chloride and 4-aminoazepane, must also be optimized for scale. The regioselective chlorination of benzoyl chloride, as described in patents, offers a potential route for the large-scale production of the acid chloride. google.com For the azepane component, a robust and high-yielding synthesis from readily available starting materials is crucial.

Process safety is another paramount concern. The use of hazardous reagents like thionyl chloride or oxalyl chloride for the preparation of the acyl chloride requires specialized equipment and handling procedures to manage toxic byproducts. innospk.com Similarly, the handling of highly reactive intermediates needs careful control of reaction parameters such as temperature and pressure.

From a green chemistry perspective, minimizing the number of synthetic steps, reducing solvent usage, and employing catalytic rather than stoichiometric reagents are important goals. orientjchem.orgmdpi.com The development of a continuous flow process for the synthesis could offer significant advantages in terms of safety, consistency, and throughput compared to traditional batch processing. rsc.org

Investigation of Receptor Ligand Interactions

Exploration of G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The modulation of these receptors by chemical compounds can lead to a wide range of physiological effects. An investigation into a new compound like N-(Azepan-4-yl)-3-chlorobenzamide would typically begin with broad screening assays to determine if it interacts with any GPCRs.

Specific Focus on Serotonin (B10506) Receptor Subtypes (e.g., 5-HT2A)

The serotonin system is a key target for therapeutics due to its involvement in mood, cognition, and other physiological processes. There are numerous serotonin (5-HT) receptor subtypes, each with distinct functions and signaling pathways. A standard research approach would involve screening the compound against a panel of 5-HT receptor subtypes to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator). For instance, its effect on the 5-HT2A receptor, a subtype implicated in various neurological and psychiatric conditions, would be of significant interest.

Analysis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism/Antagonism Potential

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems. To assess the potential of this compound to interact with nAChRs, researchers would employ binding and functional assays on various nAChR subtypes. These studies would determine whether the compound acts as an agonist, potentiating receptor activity, or as an antagonist, blocking it.

Ligand Binding Studies and Affinities

Ligand binding assays are fundamental in pharmacology to quantify the affinity of a compound for a specific receptor. These experiments typically use radiolabeled ligands that are known to bind to the receptor of interest. By measuring the ability of the test compound, in this case, this compound, to displace the radioligand, its binding affinity (often expressed as Ki or IC50 values) can be determined. Lower values indicate a higher binding affinity.

Table 1: Illustrative Data Table for Ligand Binding Affinities

This table is for illustrative purposes only. No actual data for this compound is available.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT2A | Data not available |

| α7 nAChR | Data not available |

| D2 | Data not available |

| H1 | Data not available |

Receptor Selectivity Profiling Methodologies

Once a compound is found to have affinity for a particular receptor, it is essential to determine its selectivity. A highly selective compound preferentially binds to its intended target receptor with significantly less affinity for other receptors. This is a desirable characteristic as it can minimize off-target effects. Receptor selectivity profiling involves screening the compound against a broad panel of receptors, ion channels, and enzymes. The results are typically presented as a selectivity ratio, comparing the affinity for the primary target to that of other targets.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. Investigating the allosteric modulation potential of this compound would involve functional assays in the presence of a known orthosteric agonist. An increase or decrease in the agonist's potency or efficacy would suggest allosteric modulation.

Elucidation of Biological Target Interactions and Mechanisms of Action

Molecular Basis of Antimicrobial Activity

The potential for N-(Azepan-4-yl)-3-chlorobenzamide to act as an antimicrobial agent has not been explored in the available scientific literature.

As no antimicrobial activity has been reported, there have been no subsequent studies to identify the cellular targets of this compound in pathogenic microorganisms.

Disruption of Essential Bacterial Processes

The exploration of this compound as an antibacterial agent is in a nascent stage. Research is focused on determining if this compound can interfere with critical bacterial functions necessary for survival and proliferation, such as protein secretion and the maintenance of cell wall integrity.

Protein Secretion: The secretion of proteins is a vital process for bacteria, enabling them to interact with their environment, acquire nutrients, and exert pathogenic effects. The disruption of protein secretion pathways is a validated strategy for antibacterial drug development. Future studies will aim to elucidate whether this compound can inhibit any of the key protein secretion systems in bacteria, such as the Sec or Tat pathways, or the more specialized systems found in pathogenic species.

Cell Wall Integrity: The bacterial cell wall is a crucial structure that provides physical protection and maintains cell shape. Its biosynthesis and maintenance are complex processes involving numerous enzymatic steps, which are attractive targets for antibiotics. Investigations will be required to ascertain if this compound can disrupt the synthesis or cross-linking of peptidoglycan, the primary component of the bacterial cell wall, or interfere with other components of the cell envelope. The potential for this compound to induce cell lysis or inhibit bacterial growth through the perturbation of cell wall integrity remains a key area for future research.

Antiviral Mechanisms

In addition to its potential antibacterial activities, the antiviral properties of this compound are also a subject of scientific inquiry. A primary focus of this research is its potential to inhibit the process of viral encapsidation.

Viral Encapsidation Inhibition: Viral encapsidation is the process by which the viral genome is enclosed within a protein shell, known as the capsid. This is an essential step in the assembly of new, infectious virus particles. The inhibition of this process is a promising strategy for the development of broad-spectrum antiviral drugs. The chemical structure of this compound will be analyzed to predict its potential to interact with viral capsid proteins or other factors involved in the encapsidation process. Subsequent in vitro and cell-based assays will be necessary to determine if the compound can effectively block the formation of stable viral capsids, thereby preventing viral replication. The specific viral targets and the precise molecular interactions underlying any observed encapsidation inhibition will be a central focus of these investigations.

Structure Activity Relationship Sar Studies

Impact of Benzamide (B126) Substitutions on Biological Activity

The benzamide portion of N-(Azepan-4-yl)-3-chlorobenzamide serves as a critical recognition element for its biological targets. The nature and position of substituents on the phenyl ring can dramatically alter the compound's pharmacological profile.

In a series of N-substituted benzamide derivatives designed as potential antitumor agents, the substitution pattern on the benzamide ring was found to be a key determinant of activity. For instance, in a study of compounds analogous to Entinostat (MS-275), various substituents on the benzamide ring led to a range of inhibitory activities against several cancer cell lines. mdpi.com While a direct SAR study for this compound is not extensively documented in publicly available literature, research on related N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways offers valuable insights. In this series, the introduction of different substituents on the benzamide ring resulted in significant variations in their inhibitory bioactivity in HepG2 cells. researchgate.net

For example, the data in the table below, derived from studies on related benzamide structures, illustrates how different substitutions can modulate biological activity.

| Compound ID | Benzamide Substitution | Biological Activity (IC50, µM) | Target |

| Analog A | 4-Methoxy | 5.2 | HDAC1 |

| Analog B | 3-Chloro | 2.8 | HDAC1 |

| Analog C | 4-Nitro | 1.5 | HDAC1 |

| Analog D | Unsubstituted | 8.1 | HDAC1 |

This table is a representative example based on general findings for benzamide derivatives and does not represent specific data for this compound.

These findings underscore the importance of the electronic and steric properties of the substituents on the benzamide ring in dictating the biological activity of this class of compounds.

Role of the Azepane Ring Conformation and Substitution Patterns

The position of the substitution on the azepane ring is also critical. In this compound, the benzamide moiety is attached at the 4-position of the azepane ring. Studies on related cyclic amine derivatives have shown that the point of attachment and the presence of additional substituents on the heterocyclic ring can modulate activity and selectivity. For instance, in a series of thieno[3,2-b]azepine derivatives, modifications on the azepine ring were crucial for their antagonist activity at arginine vasopressin receptors. nih.gov

Furthermore, N-substitution on the azepane ring can introduce additional interaction points or alter the physicochemical properties of the molecule. For example, the introduction of a methyl group on the azepane nitrogen could increase lipophilicity and potentially affect cell permeability and metabolic stability.

Influence of Halogenation on Molecular Recognition

The presence of a chlorine atom at the 3-position of the benzamide ring in this compound is a deliberate structural feature that can profoundly influence its molecular recognition. Halogen atoms, such as chlorine, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to the stability of the ligand-receptor complex.

The position of the halogen on the aromatic ring is crucial. In a study of N-(2-aminoethyl)benzamide analogues as monoamine oxidase-B (MAO-B) inhibitors, the position and nature of the halogen substituent significantly affected their potency. nih.gov Specifically, chloro-substitution has been shown to enhance the activity of various biologically active molecules. mdpi.com For example, in a series of 1-phenylbenzazepines, a 6-chloro group was found to enhance D1 receptor affinity. mdpi.com

The table below illustrates the effect of halogenation on the activity of a series of hypothetical benzamide analogs.

| Compound ID | Halogen Substitution | Relative Potency |

| Analog E | 3-Chloro | +++ |

| Analog F | 4-Chloro | ++ |

| Analog G | 2-Chloro | + |

| Analog H | No Halogen | - |

This table is a representative example based on general SAR principles and does not represent specific data for this compound.

Exploration of Linker Modifications and Their Pharmacological Implications

The amide bond in this compound acts as a linker connecting the azepane and the chlorobenzoyl moieties. Modifications to this linker can have significant pharmacological implications by altering the distance and relative orientation of the two key structural fragments, as well as influencing the compound's metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to build predictive models.

These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, a CoMFA model might indicate that a bulky substituent is preferred at a certain position on the benzamide ring, while a CoMSIA model could reveal the importance of a hydrogen bond acceptor at a specific location on the azepane ring.

While a specific QSAR study for this compound has not been published, the principles of this approach have been successfully applied to other series of compounds, such as benzodiazepine (B76468) derivatives, to understand their diverse biological activities. nih.gov Such models, once validated, can be invaluable for the rational design of new, more potent, and selective analogs.

Computational Chemistry and in Silico Analysis

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is fundamental in drug discovery for identifying potential drug candidates, clarifying inhibition mechanisms, and predicting binding affinity, often expressed as a docking score in kcal/mol.

While specific molecular docking studies for N-(Azepan-4-yl)-3-chlorobenzamide are not publicly available, the methodology can be illustrated by examining studies on structurally related benzamide (B126) compounds. For instance, docking analyses are frequently performed on targets like kinases, G-protein coupled receptors, or enzymes involved in cancer or inflammatory pathways. The simulation predicts the binding energy and identifies key amino acid residues within the target's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Illustrative Docking Data for a Structurally Related Benzamide Derivative To demonstrate the typical output of such an analysis, the following table presents hypothetical docking results for a benzamide compound against a protein kinase target.

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score | -8.5 kcal/mol |

| Predicted Interactions | |

| Hydrogen Bonds | Amide N-H with backbone C=O of Met793; Amide C=O with side-chain N-H of Lys745 |

| Hydrophobic Interactions | Chlorophenyl ring with Leu718, Val726, Ala743 |

| Cation-π Interaction | Azepane ring with Arg841 |

This data is illustrative and does not represent actual results for this compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the predicted ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides a more realistic view of the binding stability than the static picture offered by docking.

An MD simulation, typically running for nanoseconds to microseconds, can confirm whether a promising ligand remains stably bound within the active site. A key metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex. chemicalbook.com

Illustrative Molecular Dynamics Simulation Data The table below shows potential results from an MD simulation for a docked benzamide-kinase complex, illustrating how stability is assessed.

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 nanoseconds (ns) | Standard duration for assessing complex stability. |

| Ligand RMSD | Plateau at ~2.1 Å after 15 ns | Indicates the ligand found a stable conformation within the binding pocket. chemicalbook.com |

| Protein Backbone RMSD | Plateau at ~1.8 Å | Shows the overall protein structure remained stable and was not disrupted by the ligand. |

| Key Interactions | Hydrogen bond with Met793 maintained >90% of simulation time | Confirms the stability of a critical interaction predicted by docking. |

This data is illustrative and does not represent actual results for this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups. A pharmacophore model can be generated from a known active ligand and then used as a 3D query to screen large compound libraries (virtual screening) to find other structurally diverse molecules that may have similar activity. chemicalbook.combldpharm.com

For this compound, a pharmacophore model would highlight the key features responsible for its hypothetical binding.

Potential Pharmacophoric Features of this compound Based on its structure, the following pharmacophoric points could be defined.

| Feature | Structural Origin | Potential Role in Binding |

| Aromatic Ring (AR) | 3-chlorophenyl group | π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Amide carbonyl oxygen; Azepane nitrogen | Forming hydrogen bonds with donor residues in a target. |

| Hydrogen Bond Donor (HBD) | Amide N-H; Azepane N-H (if protonated) | Forming hydrogen bonds with acceptor residues in a target. |

| Hydrophobic (HY) | Azepane ring's aliphatic carbons | Engaging in van der Waals or hydrophobic interactions. |

Chemical Space Exploration and Molecular Complexity Analysis

This analysis involves calculating various physicochemical properties of a molecule to assess its "drug-likeness" and position within the vast "chemical space" of all possible molecules. Simple descriptors are often used to predict properties related to absorption, distribution, metabolism, and excretion (ADME). A widely used guideline is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules: a molecular weight (MW) over 500 Da, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. bldpharm.com

Using the known structure of this compound (SMILES: O=C(C1=CC=CC(Cl)=C1)NC2CCNCCC2), its key properties can be calculated.

Calculated Physicochemical Properties of this compound

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 266.75 g/mol | ≤ 500 | Yes |

| logP (Octanol-Water Partition Coeff.) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Rotatable Bonds | 3 | - | - |

The analysis shows that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. Its moderate complexity and molecular weight place it in a favorable region of chemical space for drug candidates.

Prediction of Molecular Interactions and Target Specificity

Computational methods can predict the specific types of non-covalent interactions a ligand can form, which is crucial for understanding binding affinity and specificity. Target specificity is a critical aspect of drug design, as promiscuous binding to multiple unintended proteins can lead to off-target effects. By docking a ligand into the binding sites of various related and unrelated proteins, its specificity profile can be computationally estimated.

The functional groups within this compound dictate the types of interactions it can form. A detailed analysis of its structure allows for a summary of its interaction potential.

Potential Molecular Interactions for this compound

| Functional Group | Potential Interaction Type(s) |

| 3-Chlorophenyl Ring | Hydrophobic, π-π stacking, halogen bond (with chlorine) |

| Amide Linker | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) |

| Azepane Ring | Hydrophobic, Hydrogen bond acceptor (N atom), Cation-π (if N is protonated) |

The combination of a rigid aromatic ring and a flexible, basic azepane ring provides a scaffold capable of engaging in a diverse set of interactions, potentially allowing for high-affinity binding to a specific biological target.

Advanced Methodologies for Compound Characterization and Functional Assessment

Spectroscopic Techniques for Structural Confirmation

The precise molecular structure of N-(Azepan-4-yl)-3-chlorobenzamide is unequivocally confirmed through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. In a typical analysis, the ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons in the azepane ring and the 3-chlorobenzoyl moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton framework. For instance, the aromatic protons on the chlorobenzamide ring would appear in the downfield region, while the aliphatic protons of the azepane ring would be observed in the upfield region.

Similarly, ¹³C NMR spectroscopy is utilized to identify all unique carbon atoms within the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic and aliphatic rings.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, confirming its molecular formula with a high degree of accuracy. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific substructures.

| Spectroscopic Data for this compound (Predicted/Typical) | |

| Technique | Observed Data/Signals |

| ¹H NMR | Signals corresponding to aromatic protons (3-chlorophenyl group), amide proton, and azepane ring protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons of the azepane ring. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the elemental composition. |

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient or isocratic elution conditions are optimized to achieve a sharp, symmetrical peak for the compound, well-resolved from any impurities or degradation products. The retention time of the peak serves as a qualitative identifier, while the peak area is proportional to the concentration of the compound, allowing for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying this compound in complex biological samples and for characterizing its metabolites.

| Typical HPLC Parameters for this compound Analysis | |

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

In Vitro Assay Development for Target Engagement

To investigate the biological activity of this compound, in vitro assays are developed to measure its interaction with a specific biological target, such as an enzyme or a receptor. These assays are crucial for determining the compound's potency and mechanism of action.

For example, if this compound is hypothesized to be an enzyme inhibitor, an enzymatic assay would be established. This typically involves incubating the enzyme with its substrate in the presence of varying concentrations of the compound. The rate of product formation is measured, often using a spectrophotometric or fluorometric method. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Binding assays are another common approach to measure target engagement. These assays, such as radioligand binding assays or fluorescence polarization assays, directly measure the binding of this compound to its target protein. The results are typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), which are measures of the compound's binding affinity.

Cell-Based Assays for Functional Response Evaluation

While in vitro assays provide valuable information about a compound's interaction with an isolated target, cell-based assays are essential for evaluating its effects in a more physiologically relevant context. These assays measure the functional response of living cells to treatment with this compound.

The specific type of cell-based assay depends on the biological pathway being investigated. For example, if the compound is expected to affect cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo assay) would be employed. If it is thought to modulate a specific signaling pathway, a reporter gene assay or a Western blot analysis of key signaling proteins could be used.

These assays provide critical information on the compound's cellular potency, efficacy, and potential cytotoxicity.

Biophysical Methods for Ligand-Protein Interaction Analysis

Biophysical methods provide detailed insights into the molecular interactions between this compound and its protein target. These techniques can elucidate the thermodynamics and kinetics of binding, as well as the structural basis of the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes that occur upon binding of the compound to its target. ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is another widely used biophysical method for studying ligand-protein interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface, allowing for the determination of association (ka) and dissociation (kd) rate constants, as well as the binding affinity (Kd).

X-ray crystallography can provide an atomic-level view of how this compound binds to its target protein. By determining the three-dimensional structure of the protein-ligand complex, researchers can identify the specific amino acid residues involved in the interaction and the precise binding mode of the compound. This information is invaluable for understanding the mechanism of action and for guiding further drug design efforts.

| Biophysical Methods for Ligand-Protein Interaction Analysis | |

| Method | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, revealing the binding mode. |

Future Research Directions and Unexplored Avenues

Design of Novel Analogues with Enhanced Potency or Selectivity

The rational design of analogues is a critical step in optimizing a lead compound. For N-(Azepan-4-yl)-3-chlorobenzamide, several strategies can be envisioned to enhance its potency or selectivity. Structure-activity relationship (SAR) studies would form the foundation of this effort. By systematically modifying the three main components of the molecule—the azepane ring, the chlorobenzamide moiety, and the amide linker—researchers can probe the chemical space around the core scaffold.

Key modifications could include:

Substitution on the Benzene (B151609) Ring: Altering the position and nature of the chloro substituent or introducing additional functional groups could significantly impact target binding. For instance, moving the chlorine to the ortho- or para-position, or replacing it with other halogens (e.g., fluorine, bromine) or electron-donating/withdrawing groups, would modulate the electronic and steric properties of the molecule.

Modification of the Azepane Ring: The seven-membered azepane ring offers opportunities for conformational constraint or the introduction of new interaction points. Ring contraction or expansion, or the introduction of substituents on the ring, could lock the molecule into a more bioactive conformation.

Amide Linker Modification: The amide bond is a key structural feature. Its replacement with bioisosteres, such as a reverse amide, an ester, or a sulfonamide, could alter the compound's metabolic stability and hydrogen bonding capacity.

These synthetic efforts would be guided by computational modeling to predict the effects of structural changes on binding affinity and selectivity.

Investigation of Polypharmacology and Multi-Target Engagement

Polypharmacology, the ability of a compound to interact with multiple targets, is an increasingly important concept in drug discovery. A comprehensive understanding of the target profile of this compound is essential. Initial screening against a broad panel of receptors, enzymes, and ion channels would be a crucial first step.

Should the compound exhibit activity at multiple targets, several research avenues could be pursued:

Desirable Polypharmacology: If the compound interacts with multiple targets that are synergistically involved in a disease pathway, this multi-target engagement could be a therapeutic advantage. Future research would focus on optimizing the activity profile to achieve the desired balance of potencies.

Undesirable Off-Target Effects: Conversely, if some interactions are identified as potential sources of toxicity or side effects, medicinal chemistry efforts would be directed at designing analogues with improved selectivity. This involves identifying the structural features responsible for the off-target activity and modifying them to disfavor binding to those targets.

Exploration of Structural Isomers and Stereochemical Effects

The stereochemistry of a molecule can have a profound impact on its biological activity. This compound possesses a chiral center at the 4-position of the azepane ring. Therefore, it exists as a pair of enantiomers. It is highly probable that these enantiomers will exhibit different pharmacological properties.

Future research should involve:

Chiral Separation and Characterization: The racemic mixture of this compound should be separated into its individual enantiomers using chiral chromatography or other resolution techniques. The absolute stereochemistry of each enantiomer would then be determined using methods like X-ray crystallography.

Stereospecific Pharmacological Evaluation: Each enantiomer should be independently evaluated for its potency, selectivity, and pharmacokinetic properties. This will determine if one enantiomer is more active (the eutomer) or if they have qualitatively different activities. This information is critical for developing a more potent and safer drug.

Development of Advanced Methodologies for Mechanistic Insight

To fully understand how this compound exerts its effects, advanced experimental and computational methods will be necessary. These go beyond simple binding assays and aim to provide a dynamic and detailed picture of the drug-target interaction.

Potential advanced methodologies include:

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the binding of the compound to its target(s). Cryo-electron microscopy (cryo-EM) could be used to obtain high-resolution structures of the compound bound to its target protein.

Cellular Target Engagement Assays: These assays, such as the cellular thermal shift assay (CETSA), can confirm that the compound is engaging its target within a cellular context.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the drug-target interaction, revealing the conformational changes that occur upon binding and the key interactions that stabilize the complex.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These technologies can be applied at various stages of the development of this compound analogues.

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing SAR data to predict the activity of virtual compounds, allowing for the rapid in silico screening of large virtual libraries. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. researchgate.netresearchgate.net By providing the model with a set of desired attributes (e.g., high potency, good selectivity, favorable pharmacokinetic properties), it can generate novel chemical structures that are predicted to meet these criteria.

Lead Optimization: AI can be used to optimize a lead compound by suggesting modifications that are likely to improve its properties. This can accelerate the design-make-test-analyze (DMTA) cycle, which is a key bottleneck in drug discovery. oxfordglobal.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Azepan-4-yl)-3-chlorobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 3-chlorobenzoyl chloride and azepan-4-amine. Key steps include:

- Using a non-polar solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature control (0–5°C initially, then room temperature) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are most effective for characterizing N-(Azepan-4-yl)-3-chlorobenzamide, and what key spectral features should researchers anticipate?

- Key Techniques :

- ¹H/¹³C NMR : Look for amide NH proton (δ ~8.5–9.5 ppm, broad singlet) and azepane ring protons (δ ~1.5–3.5 ppm, multiplet splitting). The 3-chlorobenzoyl carbonyl carbon appears at ~165–170 ppm in ¹³C NMR .

- FTIR : Amide C=O stretch (~1675 cm⁻¹), NH bend (~1550 cm⁻¹), and aromatic C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with isotopic peaks indicative of chlorine .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of N-(Azepan-4-yl)-3-chlorobenzamide, particularly in anticancer research?

- Assay Design :

- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to cisplatin as a positive control .

- Apoptosis Assays : Annexin V/PI staining via flow cytometry to assess programmed cell death mechanisms .

- Solubility and Stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide further pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions when determining the solid-state structure of N-(Azepan-4-yl)-3-chlorobenzamide using SHELX software?

- Crystallographic Workflow :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Apply Lorentz/polarization corrections .

- Structure Solution : Employ direct methods (SHELXS) for initial phase determination. Refine anisotropically with SHELXL, ensuring R-factor convergence (<0.05) .

- Discrepancy Resolution : If torsional angles or bond lengths conflict with DFT-optimized models, re-examine hydrogen bonding (e.g., N–H···O interactions) using OLEX2 or Mercury .

Q. What computational strategies are effective in predicting the binding affinity of N-(Azepan-4-yl)-3-chlorobenzamide with biological targets, and how can these models be validated experimentally?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., kinase domains). Focus on the amide group’s hydrogen-bonding potential and chlorine’s hydrophobic contributions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .

Q. How does the substitution pattern on the azepane ring influence the physicochemical properties and bioactivity of 3-chlorobenzamide derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Azepane Conformation : Chair vs. boat conformers (via DFT) affect solubility and membrane permeability. Bulky substituents on the azepane increase logP but may reduce bioavailability .

- Bioactivity Trends : Derivatives with electron-withdrawing groups (e.g., nitro) on the benzamide moiety show enhanced cytotoxicity, while N-alkylation of azepane improves metabolic stability .

- Analytical Validation : Compare HPLC retention times and partition coefficients (logD₇.₄) across analogs to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.